REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH3:9])=[C:5]([CH2:7][OH:8])[N:6]=1.[N+]([O-])(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:1][C:2]1[NH:3][C:4]([CH3:9])=[C:5]([CH:7]=[O:8])[N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC=1NC(=C(N1)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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When the initial reaction subsides
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Type
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TEMPERATURE
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Details
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the solution is heated on a steam bath for 1 hour
|
Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
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CONCENTRATION
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Details
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of hot ethanol several times, the combined organic solution are concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Chromatographing the residual oil on silica gel gives a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropanolethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(N1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |